molecular formula C5H13NO B13566833 (2S,3S)-3-methoxybutan-2-amine

(2S,3S)-3-methoxybutan-2-amine

Cat. No.: B13566833
M. Wt: 103.16 g/mol
InChI Key: ZAZPNEAXPOUSEQ-WHFBIAKZSA-N
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Description

(2S,3S)-3-methoxybutan-2-amine is a chiral amine with two stereocenters, making it an important compound in the field of asymmetric synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methoxybutan-2-amine can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or biocatalysts. For example, the reduction of 3-methoxy-2-butanone using a chiral catalyst can yield this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts due to their high selectivity and efficiency. Whole-cell biocatalysis, where engineered microorganisms express the necessary enzymes, is a common method. This approach allows for the production of the compound in large quantities with high stereoisomeric purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methoxybutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methoxybutan-2-one, while reduction can produce 3-methoxybutan-2-ol .

Scientific Research Applications

(2S,3S)-3-methoxybutan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-methoxybutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its diastereomers and enantiomers. This makes it a valuable compound for asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2S,3S)-3-methoxybutan-2-amine

InChI

InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5-/m0/s1

InChI Key

ZAZPNEAXPOUSEQ-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H]([C@H](C)OC)N

Canonical SMILES

CC(C(C)OC)N

Origin of Product

United States

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